
N-cyclopentyl-N-methyl-2-quinolin-8-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N-methyl-2-quinolin-8-ylacetamide, also known as CX717, is a compound that belongs to the class of ampakines. Ampakines are a group of compounds that enhance the activity of AMPA receptors in the brain, which are responsible for the fast synaptic transmission of glutamate. CX717 is a nootropic compound that has been found to improve cognitive function and memory in animal models and humans.
Mécanisme D'action
N-cyclopentyl-N-methyl-2-quinolin-8-ylacetamide enhances the activity of AMPA receptors in the brain, which are responsible for the fast synaptic transmission of glutamate. This compound binds to the allosteric modulatory site of AMPA receptors, which enhances the receptor's response to glutamate. This results in increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been found to improve cognitive function and memory in animal models and humans. In addition, this compound has been shown to increase the release of acetylcholine, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a key role in cognitive function and memory. This compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-N-methyl-2-quinolin-8-ylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be administered orally or intravenously. This compound has a long half-life, which allows for sustained cognitive enhancement. However, this compound has some limitations. It can be toxic at high doses and can cause seizures in some individuals. In addition, this compound has not been extensively studied for its long-term effects on cognitive function and memory.
Orientations Futures
There are several future directions for research on N-cyclopentyl-N-methyl-2-quinolin-8-ylacetamide. One direction is to study the long-term effects of this compound on cognitive function and memory. Another direction is to study the potential of this compound as a treatment for neurodegenerative diseases such as Alzheimer's disease. In addition, there is a need for more research on the safety and toxicity of this compound at different doses. Finally, there is a need for more research on the mechanism of action of this compound and its potential for enhancing cognitive function and memory.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-N-methyl-2-quinolin-8-ylacetamide involves several steps. The first step is the synthesis of 2-quinolinone, which is achieved by cyclization of 2-aminobenzoic acid. The second step involves the reaction of 2-quinolinone with cyclopentylmagnesium bromide to form N-cyclopentyl-2-quinolinone. The final step involves the reaction of N-cyclopentyl-2-quinolinone with methyl chloroacetate to form this compound (this compound).
Applications De Recherche Scientifique
N-cyclopentyl-N-methyl-2-quinolin-8-ylacetamide has been extensively studied for its potential as a cognitive enhancer. Animal studies have shown that this compound improves memory and learning in rats and mice. In humans, this compound has been found to improve cognitive function and working memory in healthy individuals and in patients with schizophrenia and Alzheimer's disease. This compound has also been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
N-cyclopentyl-N-methyl-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-19(15-9-2-3-10-15)16(20)12-14-7-4-6-13-8-5-11-18-17(13)14/h4-8,11,15H,2-3,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGFMRRQBWGERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,5-Dimethylfuran-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516837.png)
![3-[5-(2,6-difluorophenyl)-1,3-oxazol-2-yl]-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B7516841.png)

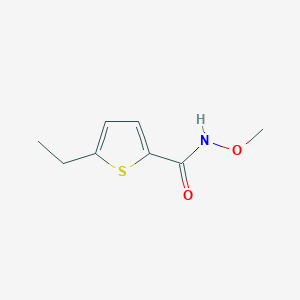
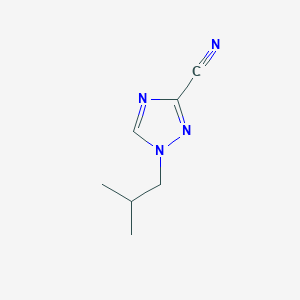
![8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7516882.png)
![2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7516888.png)
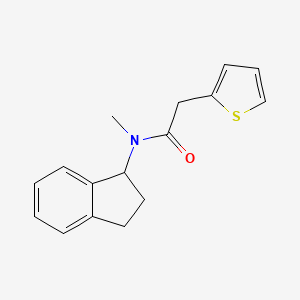

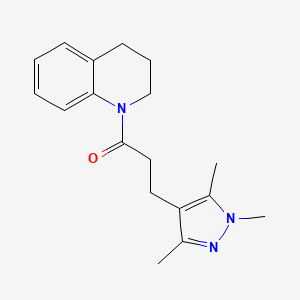
![N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)
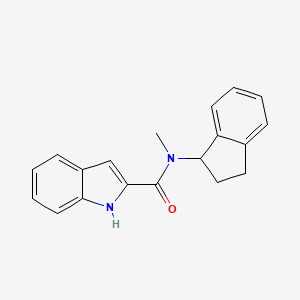

![1-[(3-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516936.png)